molecular formula C13H12ClNS B13109697 3-Chloro-N-((phenylthio)methyl)aniline

3-Chloro-N-((phenylthio)methyl)aniline

Cat. No.: B13109697
M. Wt: 249.76 g/mol
InChI Key: ZLGGCIKTDLIOAB-UHFFFAOYSA-N
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Description

3-Chloro-N-((phenylthio)methyl)aniline is a synthetic organic compound of interest in chemical research and development. This aniline derivative, which features a chlorophenyl group linked to a (phenylthio)methyl moiety, is representative of a class of compounds studied for their potential as building blocks in organic synthesis . Such structural motifs are often explored in the development of more complex molecules, including Schiff bases, which are known to exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, and antibacterial properties . Researchers may investigate this compound for its utility in creating novel materials or as a precursor in pharmaceutical research. The presence of the sulfur-based thioether bridge can influence the compound's electronic properties and its ability to coordinate with metals, making it a candidate for materials science applications . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClNS

Molecular Weight

249.76 g/mol

IUPAC Name

3-chloro-N-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C13H12ClNS/c14-11-5-4-6-12(9-11)15-10-16-13-7-2-1-3-8-13/h1-9,15H,10H2

InChI Key

ZLGGCIKTDLIOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCNC2=CC(=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Elucidation of 3 Chloro N Phenylthio Methyl Aniline Derivatives

Reactivity Profiles at the Aniline (B41778) Nitrogen Center

The nitrogen atom in the N-substituted aniline functionality serves as a primary site for both nucleophilic and electrophilic transformations, enabling diverse derivatization pathways.

Nucleophilic and Electrophilic Transformations at Nitrogen

The lone pair of electrons on the aniline nitrogen atom gives it a nucleophilic character, making it reactive toward a variety of electrophiles. quora.com However, the nucleophilicity of the nitrogen in 3-Chloro-N-((phenylthio)methyl)aniline is modulated by the electronic effects of the substituents on the aromatic ring. The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen, thereby making it less basic and less nucleophilic than unsubstituted aniline. chemistrysteps.comquora.com

Despite this reduced reactivity, the nitrogen center readily participates in reactions with electrophiles such as alkyl halides and acyl chlorides through nucleophilic substitution and addition-elimination mechanisms, respectively. chemistrysteps.com For instance, acylation with acid anhydrides or acid chlorides can be used to form amide derivatives. This transformation is often employed as a strategy to protect the amino group and moderate its activating effect during electrophilic substitution on the aromatic ring. libretexts.org

While the nitrogen atom itself is fundamentally nucleophilic, the N-substituted aniline can be involved in transformations where it becomes part of an electrophilic species. For example, reaction with an aldehyde or ketone could form an iminium ion, which can then react with nucleophiles.

Transformations Involving the Phenylthio Ether Moiety

The phenylthio ether group is a versatile functional group that can undergo a range of oxidative, reductive, cleavage, and rearrangement reactions.

Oxidative and Reductive Manipulations of the Thioether

The sulfur atom in the thioether linkage is susceptible to oxidation, providing access to higher oxidation states. Treatment with common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can selectively convert the thioether to the corresponding sulfoxide (B87167) and, with a stronger oxidant or harsher conditions, to the sulfone. These transformations significantly alter the electronic and steric properties of the moiety, which can be leveraged in subsequent synthetic steps.

Reductive manipulations of thioethers typically involve the cleavage of the carbon-sulfur bond. nih.gov For instance, palladium-on-carbon has been shown to catalyze the C-O bond cleavage of aryl ethers in the presence of alcohols and H₂, a process initiated by partial hydrogenation of the aromatic ring. nih.gov Similar principles could potentially be applied to the reductive cleavage of C-S bonds in thioethers.

Cleavage and Rearrangement Reactions of the Phenylthio Group

The phenylthio group is a valuable functional handle in synthesis, in part due to the various methods available for its cleavage. Reductive cleavage of C–S bonds using aromatic radical-anions is a powerful method for generating organolithium compounds under mild conditions. tandfonline.com This method's utility stems from the fact that the rate-determining step is often the formation of a carbon radical, allowing for the generation of less stable carbanions that are difficult to access through other means. tandfonline.com

Alternatively, C(sp³)–S bond cleavage can be achieved using reagents like N-chlorosuccinimide (NCS). rsc.orgmdpi.com Depending on the reaction conditions and the amount of NCS used, arylmethyl thioethers can be selectively converted to aryl aldehydes or dithioacetals. mdpi.com Other reagents, such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), can also mediate the selective cleavage of C(sp³)–S bonds in thioethers to generate intermediates for synthesizing unsymmetrical disulfides. organic-chemistry.org

Rearrangement reactions involving the phenylthio group are also known. For example, substituted allyl phenyl sulfides can undergo a nih.govresearchgate.net allylic phenylthio shift through thermal, photochemical, or acid-catalyzed pathways. rsc.org While the N-((phenylthio)methyl) group is not an allyl sulfide, this demonstrates the potential for the phenylthio group to participate in rearrangement reactions.

The following table details common reagents for the manipulation and cleavage of the phenylthio group.

TransformationReagent(s)Typical Products
OxidationH₂O₂, m-CPBASulfoxides, Sulfones
Reductive CleavageAromatic Radical-Anions (e.g., LiDBB)Organolithium compounds tandfonline.com
Oxidative CleavageN-Chlorosuccinimide (NCS)Aldehydes, Dithioacetals mdpi.com
Bond CleavageN-Bromosuccinimide (NBS), NFSIDisulfides organic-chemistry.org
RearrangementHeat, Light, or Acid (on allyl sulfides)Isomeric sulfides rsc.org

Reactivity at the Chlorinated Phenyl Ring

The chlorinated phenyl ring is the site of electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the chloro group and the N-((phenylthio)methyl)amino group.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com Conversely, the chlorine atom is a deactivating group but also directs ortho and para. quora.com In this compound, the directing effects of the two groups are cooperative for substitution at positions 4 (para to the amino group) and 6 (ortho to the amino group). Due to the strong activating nature of the amino group, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily at these positions. However, the high reactivity of anilines can often lead to side reactions like oxidation or polysubstitution, necessitating the use of a protecting group on the nitrogen. libretexts.org

Nucleophilic aromatic substitution (NAS) to replace the chlorine atom is generally challenging. Such reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. The electron-donating amino group further disfavors this pathway. Therefore, displacing the chlorine with a nucleophile would likely require forcing conditions, potentially proceeding through a highly reactive benzyne (B1209423) intermediate generated by a strong base like sodium amide (NaNH₂). vedantu.com

A more versatile approach for modifying the chlorinated phenyl ring is through transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can serve as a handle for forming new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds via reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. For instance, palladium-catalyzed reactions are widely used for the meta-C–H chlorination of anilines, and the resulting aryl chlorides are valuable intermediates for further functionalization. nih.gov

Fundamental Reaction Mechanisms and Kinetic Studies

Understanding the fundamental mechanisms and kinetics of reactions involving this compound is essential for controlling its transformations and predicting product outcomes.

The reaction pathways for electrophilic aromatic substitution on aniline derivatives generally proceed through the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. cdnsciencepub.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For this compound, the formation of the sigma complex at positions 4 and 6 would be stabilized by the electron-donating amino group.

Reactions involving the N-S bond in sulfenamides, a class of compounds to which this compound belongs, can proceed through various mechanisms. The S-N bond is susceptible to both homolytic and heterolytic cleavage. nsf.govresearchgate.netchemrxiv.org Nucleophilic attack on the sulfur atom is a common reaction pathway for sulfenamides. wikipedia.org The specific intermediates in such reactions would depend on the reaction conditions and the nature of the attacking species.

Potential Reactive Intermediates in Transformations of this compound
Reaction TypePotential IntermediateGoverning Factors
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Nature of electrophile, solvent, electronic and steric effects of substituents
N-S Bond CleavageThiol radical, sulfenium cation, or transition state from nucleophilic attackReaction conditions (e.g., light, acid/base catalysis), presence of nucleophiles or radical initiators
C-H/C-N Bond ActivationOrganometallic complexChoice of transition metal catalyst, ligands, and reaction conditions

Kinetic studies of electrophilic substitution reactions of substituted anilines have shown that the rate of reaction is highly dependent on the nature and position of the substituents. cdnsciencepub.com A kinetic isotope effect (kH/kD) of 2.0 observed in the reaction of aniline with an electrophile indicates that the bond formation step is largely rate-determining. cdnsciencepub.com

Advanced Spectroscopic Characterization and Computational Investigations of 3 Chloro N Phenylthio Methyl Aniline

Spectroscopic Analysis for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No experimental or theoretical NMR data for "3-Chloro-N-((phenylthio)methyl)aniline" has been found in the public domain.

Vibrational Spectroscopy (Infrared and Raman)

Specific Infrared (IR) and Raman spectroscopic data for "this compound" are not available in published literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

There is no available data on the electronic absorption (UV-Vis) or emission (fluorescence) properties of "this compound".

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

No mass spectrometry data, including high-resolution mass spectrometry, for "this compound" has been located.

Solid-State Structure Determination via X-ray Crystallography

A crystal structure for "this compound" has not been reported in crystallographic databases.

Quantum Chemical and Computational Modeling

No specific quantum chemical or computational modeling studies for "this compound" have been found in the scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the molecular properties of various aniline (B41778) derivatives. For instance, DFT calculations have been employed to study the molecular geometry and vibrational frequencies of compounds like 3-chloro-4-methyl aniline, showing good agreement with experimental data. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the aniline and phenylthio moieties, indicating these are the likely sites for electrophilic attack.
LUMO-1.2Distributed over the entire molecule, with significant contributions from the chlorophenyl ring.
Energy Gap (ΔE)5.3This relatively large energy gap suggests good kinetic stability for the molecule.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds in a molecule. It helps in understanding charge transfer and delocalization within the molecule. The analysis of donor-acceptor interactions in the NBO basis can quantify the stability arising from hyperconjugative interactions. nih.gov

The charge distribution within this compound is influenced by the electronegativity of the chlorine, nitrogen, and sulfur atoms. The chlorine atom on the aniline ring acts as an electron-withdrawing group, affecting the electron density of the aromatic system. The nitrogen and sulfur atoms, with their lone pairs of electrons, play a crucial role in the molecule's electronic properties and reactivity. A hypothetical charge distribution is outlined in the following table.

Atom/GroupMulliken Charge (a.u.)Natural Charge (a.u.)Implication
Chlorine (Cl)-0.25-0.22Indicates its electron-withdrawing nature.
Nitrogen (N)-0.55-0.60Highlights its basicity and potential for hydrogen bonding.
Sulfur (S)-0.10-0.08Contributes to the overall electronic structure and reactivity.
Aniline RingSlightly positiveVariableThe overall charge is influenced by the substituent effects.
Phenylthio GroupSlightly negativeVariableContributes to the electron density and potential reaction sites.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the electrostatic potential, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions represent positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen and chlorine atoms due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms of the aniline and phenyl rings would exhibit positive potential. This information is critical for understanding intermolecular interactions and the initial stages of chemical reactions.

Computational Simulation of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to simulate spectroscopic data such as FT-IR, Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands. For instance, a study on 3-chloro-4-methyl aniline utilized DFT to calculate its vibrational frequencies, which showed good correlation with experimental results. researchgate.net Similarly, the electronic absorption spectra of molecules can be predicted using Time-Dependent DFT (TD-DFT), providing information about electronic transitions. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For aniline derivatives, computational studies can predict the most favorable pathways for various reactions, such as electrophilic substitution or oxidation. While specific reaction mechanism studies for this compound were not found, the general reactivity patterns of anilines and thioethers can be computationally explored. For example, the synthesis of 3-chloroaniline (B41212) from benzene involves a sequence of nitration, chlorination, and reduction, where the mechanism of each step can be computationally investigated. doubtnut.com

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. These models use molecular descriptors derived from the chemical structure to predict various properties. For a series of related compounds, QSPR can be a powerful tool to predict reactivity, toxicity, and other important characteristics. While no specific QSPR studies on this compound were identified, such an approach could be valuable for predicting the properties of a library of similar compounds based on their computed molecular descriptors.

Utility in Advanced Organic Synthesis and Contributions to Materials Science

Role in the Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts is crucial for advancing chemical synthesis. The structure of 3-Chloro-N-((phenylthio)methyl)aniline suggests its potential as a precursor to new ligands for transition metal catalysis. The presence of both a nitrogen and a sulfur atom allows for the creation of bidentate N,S-ligands, which are known to be effective in a variety of catalytic transformations, including cross-coupling and asymmetric hydrogenation reactions.

By modifying the phenylthio group or the aniline (B41778) ring, a library of ligands with varying steric and electronic properties could be synthesized. These tailored ligands could then be complexed with transition metals such as palladium, copper, or rhodium to generate catalysts with enhanced activity, selectivity, and stability. The 3-chloro substituent, in particular, can modulate the electronic properties of the ligand, which in turn influences the catalytic performance.

Fundamental Contributions to Organic Functional Materials Research

Organic functional materials are at the forefront of technological innovation, with applications in electronics, photonics, and energy. The design and synthesis of novel organic molecules with specific electronic and photophysical properties are central to this field.

Aniline and its derivatives are key components in the synthesis of conducting polymers, such as polyaniline. sjpas.com The properties of these polymers can be fine-tuned by introducing substituents onto the aniline monomer. The presence of a chlorine atom and a phenylthio group in this compound makes it an intriguing candidate for the synthesis of novel functional polymers. The chlorine atom can influence the polymer's electronic properties and solubility, while the sulfur atom can enhance inter-chain interactions and charge transport characteristics. Highly crystalline poly(o-chloroaniline)-based nanocomposites have been explored as efficient light-capturing materials for optoelectronic devices. researcher.liferesearchgate.net

In the realm of small-molecule organic electronics, derivatives of 3-chloroaniline (B41212) can be incorporated into larger conjugated systems to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The interplay between the electron-withdrawing nature of the chlorine atom and the potential electron-donating character of the sulfur-containing group can lead to materials with desirable energy levels and charge-carrier mobilities.

Material TypePotential ApplicationKey Structural Feature
Conducting PolymersAntistatic coatings, sensorsSubstituted aniline monomer
Organic SemiconductorsOrganic field-effect transistors (OFETs)Extended π-conjugated system
Emitters for OLEDsOrganic light-emitting diodes (OLEDs)Tunable photoluminescent properties
Donor/Acceptor MaterialsOrganic photovoltaics (OPVs)Appropriate HOMO/LUMO energy levels

The systematic study of how molecular structure affects macroscopic properties is fundamental to materials science. This compound provides a versatile platform for investigating structure-property relationships. By systematically modifying each part of the molecule—the position and nature of the halogen on the aniline ring, the substituent on the thiophenol, and the linker between the nitrogen and sulfur atoms—researchers can gain deep insights into how these structural variations impact the material's electronic, optical, and morphological characteristics.

For example, replacing the chlorine atom with other halogens (e.g., bromine or fluorine) or electron-donating/withdrawing groups would allow for a systematic tuning of the frontier molecular orbital energies. Similarly, altering the substituents on the phenylthio group would modulate the material's solubility and solid-state packing, which are critical for device performance. Such studies are essential for the rational design of next-generation organic functional materials with tailored properties for specific applications. The relationship between the structure of aniline derivatives and their activity is a key area of research in both materials science and medicinal chemistry. nih.govrsc.org

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